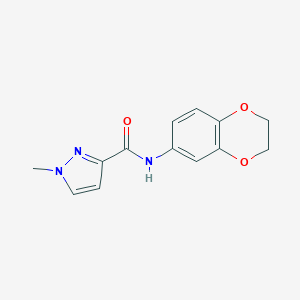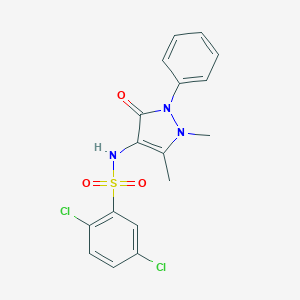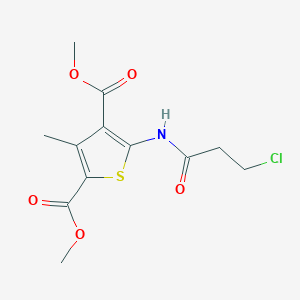
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to possess antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a drug.
Orientations Futures
There are several future directions for the research of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new synthetic methods for the preparation of this compound.
3. Evaluation of the potential of this compound as a lead compound for the development of new drugs.
4. Investigation of the potential of this compound in the field of material science.
5. Exploration of the potential of this compound in the treatment of various diseases.
In conclusion, 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in drug development, material science, and the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate involves the reaction of 2,4-dimethyl-5-(3-chloropropionyl)thiophene-3-carboxylic acid with dimethyl carbonate in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid with a melting point of 128-130°C.
Applications De Recherche Scientifique
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate has been explored for its potential applications in various scientific research areas such as medicinal chemistry, organic synthesis, and material science. It has been found to exhibit anti-inflammatory, antitumor, and antifungal activities. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
dimethyl 5-(3-chloropropanoylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQUKVQGKYHUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441357.png)
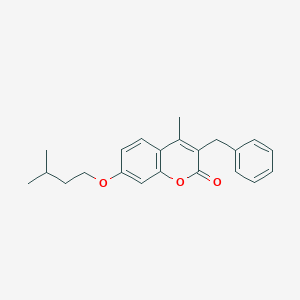
![2-(4-Methoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B441381.png)
![6-(3-iodophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B441409.png)
![6-(2,5-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441413.png)
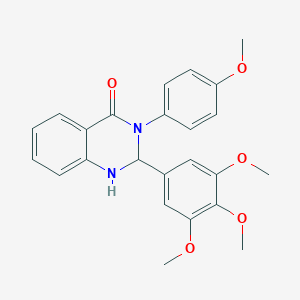
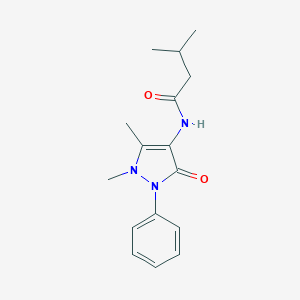
![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B441471.png)
![6-(2,5-Dimethoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441490.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-4-[(3-nitropyrazol-1-yl)methyl]benzamide](/img/structure/B441544.png)

![2-(benzylsulfanyl)-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B441572.png)
